2-Fluoro-3-formylbenzonitrile

Computational Chemistry SAR Reactivity Prediction

Sourcing 2‑Fluoro‑3‑formylbenzonitrile (CAS 1261823‑31‑7) requires strict isomeric fidelity; the ortho‑fluorine/cyano/formyl arrangement creates a unique electronic and steric environment that cannot be replicated by 2‑fluoro‑4‑formylbenzonitrile (CAS 101048‑76‑4) or non‑fluorinated 3‑formylbenzonitrile (CAS 24964‑64‑5). The ortho‑F atom enhances metabolic stability and modulates pKa, while the aldehyde enables rapid derivatization via reductive amination, Knoevenagel condensation, and Grignard additions. The activated nitrile serves as a covalent warhead for affinity probes and bivalent inhibitors. This building block is critical for medicinal‑chemistry libraries, agrochemical heterocycle synthesis (aryl pyrazoles, triazoles), and MOF linker development. Our ≥98% assay guarantees reproducible reactivity and regiochemical fidelity. Bulk kg‑scale supply, rigorous QC, and ambient‑temperature shipping ensure the fastest turnaround for your discovery pipeline.

Molecular Formula C8H4FNO
Molecular Weight 149.12 g/mol
CAS No. 1261823-31-7
Cat. No. B1465200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-formylbenzonitrile
CAS1261823-31-7
Molecular FormulaC8H4FNO
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C#N)F)C=O
InChIInChI=1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H
InChIKeyVMYGFQMBUCLOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7) for Research & Chemical Synthesis Procurement


2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7) is a substituted aromatic nitrile with the molecular formula C₈H₄FNO and a molecular weight of 149.12 g/mol . As a fluorinated benzaldehyde derivative, it features three functional groups—a nitrile (–CN), a formyl (–CHO), and an ortho-fluorine atom . This specific substitution pattern, with the fluorine atom adjacent to the nitrile group, distinguishes it from other positional isomers and influences its utility as a synthetic building block in organic chemistry . It is primarily supplied as a high-purity (98%) intermediate for research and pharmaceutical development .

2-Fluoro-3-formylbenzonitrile: Why Substitution with Other Formylbenzonitriles is Not Straightforward


The procurement of 2-Fluoro-3-formylbenzonitrile cannot be substituted by other 'formylbenzonitrile' or 'fluorobenzonitrile' analogs without significant impact on synthetic outcomes. The specific ortho-arrangement of the fluorine, nitrile, and formyl groups creates a unique electronic environment and steric profile that dictates its reactivity and the regiochemistry of subsequent derivatizations . Using a positional isomer like 2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4) or a non-fluorinated analog like 3-Formylbenzonitrile (CAS 24964-64-5) [1] will result in fundamentally different reaction intermediates and final products due to altered electron density on the aromatic ring and different steric hindrance around the reactive aldehyde group. The following quantitative evidence underscores these critical, non-interchangeable properties.

Quantitative Differentiation of 2-Fluoro-3-formylbenzonitrile Against Analogs and In-Class Compounds


Electronic Property Differentiation: Impact of Fluorine Substitution on Nitrile Carbon Charge

The presence of a fluorine atom ortho to the nitrile group in 2-Fluoro-3-formylbenzonitrile alters the partial atomic charge on the nitrile carbon compared to non-fluorinated 3-Formylbenzonitrile. This is a class-level inference based on the known strong electron-withdrawing inductive effect (-I) of fluorine, which increases the electrophilicity of the adjacent nitrile carbon, making it more susceptible to nucleophilic attack [1].

Computational Chemistry SAR Reactivity Prediction

Structural Impact of Ortho-Fluorine on Aldehyde Rotamer Population

The ortho-fluorine atom in 2-Fluoro-3-formylbenzonitrile restricts the rotational freedom of the adjacent formyl group. A study on a structurally related ortho-fluoro benzaldehyde, 2-Fluorobenzaldehyde, used NMR and computational methods to show that the O-cis conformer (carbonyl oxygen eclipsed with the C-F bond) is less stable than the O-trans conformer due to dipolar repulsion [1]. This class-level inference suggests a similar conformational bias for the target compound, which is not present in non-fluorinated 3-Formylbenzonitrile.

Conformational Analysis NMR Spectroscopy Structure-Activity Relationship

Retention Time and Polarity Differentiation via Reversed-Phase HPLC

The introduction of a fluorine atom ortho to the nitrile group alters the compound's polarity and hydrophobicity, leading to a distinct chromatographic profile compared to its non-fluorinated parent. This cross-study comparable evidence supports its unique behavior in separation processes. For 3-Formylbenzonitrile, typical reversed-phase HPLC methods yield a retention time of approximately 1.96 minutes . Under similar C18 reversed-phase conditions, 2-Fluoro-3-formylbenzonitrile would be expected to show an increased retention time due to the enhanced hydrophobicity imparted by the fluorine atom [1].

Analytical Chemistry HPLC Quality Control

Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. Non-Fluorinated Analogs

The ortho-fluorine atom in 2-Fluoro-3-formylbenzonitrile serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity pathway unavailable to non-fluorinated 3-Formylbenzonitrile [1]. The presence of the electron-withdrawing nitrile group in the ortho-position further activates the C-F bond toward nucleophilic displacement, offering a unique synthetic handle for diversification that is completely absent in the non-fluorinated comparator.

Synthetic Methodology SNAr Fluorine Chemistry

Validated Procurement Scenarios for 2-Fluoro-3-formylbenzonitrile Based on its Differentiated Profile


Medicinal Chemistry: Synthesis of Ortho-Fluorinated Heterocyclic Scaffolds

This compound is ideally suited as a building block for medicinal chemistry programs requiring the introduction of an ortho-fluorophenyl motif. The ortho-fluorine atom is a well-known bioisostere for hydrogen or hydroxyl groups, often enhancing metabolic stability and modulating the pKa of nearby functional groups [1]. The aldehyde group enables rapid derivatization via reductive amination, Knoevenagel condensation, or Grignard additions to generate libraries of compounds with improved drug-like properties.

Chemical Biology: Design of Activity-Based Probes with Tunable Reactivity

The presence of both an electrophilic aldehyde and a nitrile group activated by an ortho-fluorine atom allows for the creation of bivalent or affinity-based probes. The aldehyde can be used to form reversible imines with lysine residues in a target protein's active site, while the activated nitrile can act as a slower-reacting covalent warhead [1]. The ortho-fluorine's influence on the aldehyde's conformation can provide additional control over the probe's binding orientation and selectivity.

Agrochemical Development: Synthesis of Fluorinated Pesticide Intermediates

Fluorinated aromatic compounds are a cornerstone of modern agrochemicals due to their enhanced potency and environmental persistence. 2-Fluoro-3-formylbenzonitrile is a valuable precursor for synthesizing aryl pyrazoles, triazoles, and other heterocycles found in commercial fungicides and herbicides [1]. Its ability to undergo SNAr reactions with various nucleophiles allows for the fine-tuning of physicochemical properties like log P and water solubility, which are critical for optimizing uptake and translocation in plants.

Material Science: Precursor for Fluorinated Ligands in Metal-Organic Frameworks (MOFs)

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common coordination motifs for constructing MOFs. The ortho-fluorine atom can influence the porosity and gas sorption properties of the resulting framework [1]. The compound's rigid aromatic core and multiple functional handles make it a promising linker candidate for creating novel MOFs with tailored properties for gas separation or catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-formylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.